molecular formula C8H6BrNO4 B11960328 5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B11960328
M. Wt: 260.04 g/mol
InChI Key: RZBNPFYBXKERGL-UHFFFAOYSA-N
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Description

5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.045 g/mol . This compound is part of the benzodioxine family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the bromination and nitration of 2,3-dihydro-1,4-benzodioxine. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-bromo-7-amino-2,3-dihydro-1,4-benzodioxine .

Scientific Research Applications

5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is not fully understood. its antibacterial activity is believed to involve the inhibition of bacterial biofilm formation and disruption of cell membrane integrity . The molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

5-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C8H6BrNO4/c9-6-3-5(10(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2

InChI Key

RZBNPFYBXKERGL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)[N+](=O)[O-]

Origin of Product

United States

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